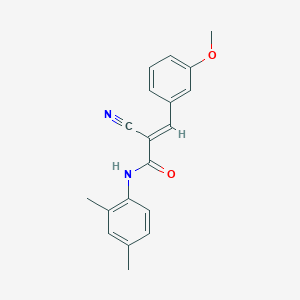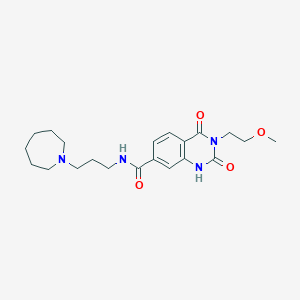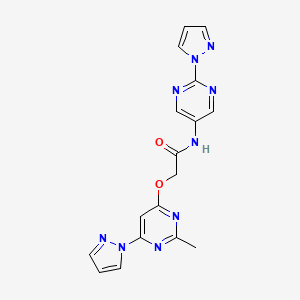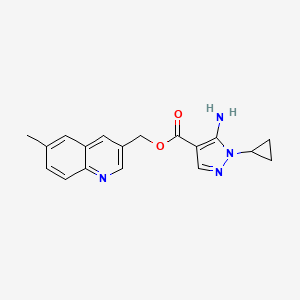![molecular formula C20H23N3O B2872179 N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide CAS No. 2270918-50-6](/img/structure/B2872179.png)
N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide” is a chemical compound that has been studied for its potential therapeutic applications . It belongs to a class of compounds known as N-aryl and N-alkyl piperazine derivatives . These compounds have been reported as potent antibacterial agents .
Synthesis Analysis
The synthesis of similar compounds involves the reductive amination of a precursor molecule with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds are then purified and their structures are characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a piperazine ring, which is N-substituted with an acetamide group . The molecular weights of these compounds are typically less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve reductive amination, a process that involves the conversion of a carbonyl group to an amine via an intermediate imine .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically analyzed using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . These techniques allow for the determination of various properties such as molecular weight, hydrogen bond donors and acceptors, and other structural characteristics .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound has been studied for its potential in combating microbial infections. It has shown significant antibacterial and antifungal activity, comparable to standard treatments. The effectiveness of these compounds is attributed to their ability to interact with bacterial proteins, such as oxidoreductase enzymes, which are essential for bacterial metabolism and survival .
Molecular Docking Studies
Molecular docking simulations have been utilized to understand the interaction between the compound and target proteins like oxidoreductase enzymes. These studies help in predicting the binding affinity and inhibitory potency, which are crucial for designing compounds with enhanced antimicrobial properties .
Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing a range of novel derivatives with potential therapeutic applications. By altering the substituents on the phenyl ring, researchers can create a library of compounds with varied biological activities .
Anticancer Research
Coumarins, which share a similar structural motif with this compound, have been extensively investigated for their anticancer properties. Although direct studies on “N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide” are not mentioned, its structural similarity suggests potential in cancer research, especially considering the importance of piperazine derivatives in medicinal chemistry .
Anti-HIV Potential
Again, drawing parallels with coumarin derivatives, there have been reports of anti-HIV activity. The inclusion of a piperazine moiety in drugs has occasionally led to unexpected improvements in bioactivity, which could be an avenue for research with this compound .
Anticoagulant Applications
Coumarin derivatives have been known to possess anticoagulant properties. While specific studies on this compound are not detailed, its structural relation to coumarins indicates a possibility for anticoagulant application research .
Antioxidant and Anti-inflammatory Activity
The compound’s framework is similar to that of coumarins, which have been reported to exhibit antioxidant and anti-inflammatory activities. This suggests that “N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide” could also be explored for its potential in reducing oxidative stress and inflammation .
Drug Discovery and Development
The compound’s structure, featuring a benzylpiperazine moiety, is of considerable interest in drug discovery. Piperazine derivatives have been associated with a variety of pharmacological activities, making them valuable scaffolds for developing new therapeutic agents .
Wirkmechanismus
Target of Action
It’s known that similar compounds have been reported to target oxidoreductase proteins .
Mode of Action
It’s suggested that the compound may interact with its targets, possibly oxidoreductase proteins, leading to changes in their function .
Biochemical Pathways
It’s known that similar compounds have shown significant antibacterial and antifungal activity , suggesting that they may interfere with the biochemical pathways of these organisms.
Result of Action
Similar compounds have exhibited significant antibacterial and antifungal activity , suggesting that they may have a similar effect.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-2-20(24)21-18-8-10-19(11-9-18)23-14-12-22(13-15-23)16-17-6-4-3-5-7-17/h2-11H,1,12-16H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCVMNACZYTOSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2872096.png)


![2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2872101.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2872108.png)
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol](/img/structure/B2872110.png)


![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2872114.png)
![2-((4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2872115.png)
![ethyl 2-((Z)-6-acetamido-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2872116.png)
![6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2872117.png)
![methyl 2-(3,7,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pur inyl)acetate](/img/structure/B2872118.png)